Cas no 307543-58-4 (4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline)

4-Fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline is a fluorinated indole derivative with a pyridylmethylaniline substituent, exhibiting potential utility in medicinal chemistry and pharmaceutical research. Its structural features, including the 4-fluoroaniline and 2-methylindole moieties, suggest possible interactions with biological targets, such as kinases or receptors, due to its electron-rich aromatic systems and hydrogen-bonding capabilities. The compound’s pyridine and indole components may enhance solubility and binding affinity, making it a candidate for drug discovery applications. Its synthetic versatility allows for further functionalization, enabling exploration of structure-activity relationships. This compound is of interest for researchers investigating novel bioactive molecules with tailored pharmacological properties.
4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline structure
307543-58-4 structure
商品名:4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline
CAS番号:307543-58-4
MF:C21H18FN3
メガワット:331.386127948761
CID:6123296
PubChem ID:3262079

4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline 化学的及び物理的性質

名前と識別子

    • 4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline
    • Oprea1_402499
    • Z56842363
    • F0815-0095
    • 4-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline
    • Oprea1_508127
    • AKOS000808809
    • 307543-58-4
    • AKOS016290474
    • 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline
    • 4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
    • インチ: 1S/C21H18FN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(19-8-4-5-13-23-19)25-16-11-9-15(22)10-12-16/h2-13,21,24-25H,1H3
    • InChIKey: HYKOICNXDXPVSZ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)NC(C1C=CC=CN=1)C1=C(C)NC2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 331.14847575g/mol
  • どういたいしつりょう: 331.14847575g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 423
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 40.7Ų

4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0815-0095-2μmol
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
307543-58-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0815-0095-10μmol
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
307543-58-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0815-0095-1mg
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
307543-58-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0815-0095-100mg
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
307543-58-4 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0815-0095-75mg
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
307543-58-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0815-0095-50mg
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
307543-58-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0815-0095-15mg
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
307543-58-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0815-0095-5μmol
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
307543-58-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0815-0095-10mg
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
307543-58-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0815-0095-20μmol
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
307543-58-4 90%+
20μl
$79.0 2023-05-17

4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline 関連文献

4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylanilineに関する追加情報

Chemical Profile of 4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline (CAS No. 307543-58-4)

4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline, identified by its CAS number 307543-58-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a combination of fluoro-substituted aromatic rings, indole heterocycles, and pyridine moieties, which are well-documented for their potential biological activity. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The presence of a fluoro group at the para position of the aromatic ring is a critical structural determinant in medicinal chemistry. Fluorine atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. In the context of 4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline, the fluorine substituent may play a pivotal role in optimizing its interaction with biological targets, thereby influencing its therapeutic efficacy.

The indole moiety is another key structural feature that contributes to the biological relevance of this compound. Indole derivatives are extensively studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern on the indole ring in 4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline suggests potential interactions with enzymes and receptors involved in critical biological pathways. Recent studies have highlighted the importance of indole-based scaffolds in developing novel therapeutic agents, particularly those targeting neurological and oncological disorders.

Complementing these structural elements is the pyridine ring, which is commonly found in bioactive molecules due to its ability to form hydrogen bonds and participate in hydrophobic interactions. The pyridin-2-yl substituent in this compound may contribute to its binding affinity by engaging with specific residues on biological targets. Moreover, the methylaniline group serves as a linker that connects the fluoro-substituted aromatic ring to the indole and pyridine moieties, potentially influencing the overall conformation and solubility of the molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline with biological targets. These studies have revealed that the compound may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in various diseases. For instance, computational docking studies suggest that this molecule could interact with ATP-binding sites on kinases, thereby disrupting their function.

In vitro studies have also provided insights into the biochemical properties of 4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline. Preliminary data indicate that this compound exhibits moderate solubility in aqueous buffers, which is advantageous for formulation purposes. Additionally, preliminary toxicity assays have shown that it demonstrates low cytotoxicity at submicromolar concentrations, suggesting its potential for further development into a therapeutic agent.

The synthesis of 4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic aromatic substitution to introduce the fluoro group, Suzuki-Miyaura coupling for connecting the indole and pyridine moieties, and reductive amination for forming the methylaniline linkage. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their exploration in drug discovery programs.

The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds like 4-fluoro-N-(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methylaniline due to their diverse biological activities and structural complexity. Companies are investing heavily in developing libraries of such compounds for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The unique combination of structural features in this molecule makes it an attractive candidate for further investigation.

Future research directions may focus on exploring analogs of 4-fluoro-N-(2-methyl-1H-indol-3-ylyl)(pyridin-ylmethylaniline) to optimize its pharmacological properties further. By modifying substituents on the indole or pyridine rings, researchers can fine-tune interactions with biological targets while maintaining overall solubility and metabolic stability. Additionally, exploring prodrug strategies could enhance bioavailability and improve therapeutic efficacy.

In conclusion,4-fluoro-N-(2-methyl-H-indol-yll)(pyridinylmethylaniline (CAS No. 30754358) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of fluoro-substituted aromatic rings,indole heterocycles,and pyridine moieties positions it as a promising candidate for further exploration in drug discovery efforts aimed at treating various diseases.

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